molecular formula C8H14O2S B2889510 4-(Methylsulfanylmethyl)oxane-4-carbaldehyde CAS No. 2580210-09-7

4-(Methylsulfanylmethyl)oxane-4-carbaldehyde

Cat. No.: B2889510
CAS No.: 2580210-09-7
M. Wt: 174.26
InChI Key: LMHMJOKBHGLEBO-UHFFFAOYSA-N
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Description

4-(Methylsulfanylmethyl)oxane-4-carbaldehyde is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . It is also known by its IUPAC name, 4-((methylthio)methyl)tetrahydro-2H-pyran-4-carbaldehyde . This compound is characterized by the presence of a tetrahydropyran ring substituted with a methylsulfanylmethyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanylmethyl)oxane-4-carbaldehyde typically involves the reaction of tetrahydropyran derivatives with methylthiomethyl reagents under controlled conditions. One common method involves the use of tetrahydropyran-4-carbaldehyde as a starting material, which is then reacted with methylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanylmethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylsulfanylmethyl)oxane-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylsulfanylmethyl)oxane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylsulfanylmethyl group may also contribute to the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition, modulation of signaling pathways, and induction of cellular responses .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanylmethyl)tetrahydropyran-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(Methylsulfanylmethyl)tetrahydropyran-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    4-(Methylsulfanylmethyl)tetrahydropyran-4-amine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

4-(Methylsulfanylmethyl)oxane-4-carbaldehyde is unique due to its combination of a tetrahydropyran ring, a methylsulfanylmethyl group, and an aldehyde functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(methylsulfanylmethyl)oxane-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-11-7-8(6-9)2-4-10-5-3-8/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHMJOKBHGLEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CCOCC1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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